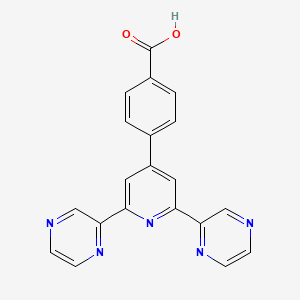
4-(2,6-Di(pyrazin-2-yl)pyridin-4-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,6-Di(pyrazin-2-yl)pyridin-4-yl)benzoic acid is a complex organic compound with the molecular formula C20H13N5O2. It is known for its unique structure, which includes pyrazine and pyridine rings, making it a valuable ligand in coordination chemistry
Méthodes De Préparation
The synthesis of 4-(2,6-Di(pyrazin-2-yl)pyridin-4-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dipyrazinylpyridine with benzoic acid derivatives under controlled conditions . The reaction often requires the use of catalysts and specific solvents to achieve high yields. Industrial production methods may involve large-scale reactions in reactors with precise temperature and pressure controls to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
4-(2,6-Di(pyrazin-2-yl)pyridin-4-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms, often using hydrogenation techniques.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoic acid moiety are replaced with other groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium catalysts for hydrogenation, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(2,6-Di(pyrazin-2-yl)pyridin-4-yl)benzoic acid has a wide range of applications in scientific research:
Biology: The compound’s ability to form complexes with metals makes it useful in studying metalloproteins and enzyme mimetics.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with therapeutic metals.
Mécanisme D'action
The mechanism of action of 4-(2,6-Di(pyrazin-2-yl)pyridin-4-yl)benzoic acid primarily involves its role as a ligand. It can coordinate with metal ions through its nitrogen atoms, forming stable complexes. These complexes can exhibit various catalytic activities, such as hydrogen evolution reactions, by facilitating electron transfer processes . The molecular targets and pathways involved depend on the specific metal ion and the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(2,6-Di(pyrazin-2-yl)pyridin-4-yl)benzoic acid include:
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: This compound has a similar structure but with a benzonitrile group instead of a benzoic acid group.
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzoate: This ester derivative has different reactivity and applications compared to the acid form. The uniqueness of this compound lies in its ability to form highly stable complexes with a variety of metal ions, making it versatile for multiple applications.
Propriétés
Formule moléculaire |
C20H13N5O2 |
|---|---|
Poids moléculaire |
355.3 g/mol |
Nom IUPAC |
4-[2,6-di(pyrazin-2-yl)pyridin-4-yl]benzoic acid |
InChI |
InChI=1S/C20H13N5O2/c26-20(27)14-3-1-13(2-4-14)15-9-16(18-11-21-5-7-23-18)25-17(10-15)19-12-22-6-8-24-19/h1-12H,(H,26,27) |
Clé InChI |
AEROLZSNRNUZOT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=NC(=C2)C3=NC=CN=C3)C4=NC=CN=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















